N'-cyclohexylsulfonylbenzohydrazide
Description
N'-Cyclohexylsulfonylbenzohydrazide is a sulfonylhydrazide derivative characterized by a benzohydrazide backbone substituted with a cyclohexylsulfonyl group. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Key structural features include:
- Benzohydrazide core: Provides a planar aromatic system capable of π-π stacking and hydrogen bonding.
- Cyclohexylsulfonyl group: Introduces steric bulk and lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
N'-cyclohexylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-13(11-7-3-1-4-8-11)14-15-19(17,18)12-9-5-2-6-10-12/h1,3-4,7-8,12,15H,2,5-6,9-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJLPNAPTYUPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylsulfonylbenzohydrazide typically involves the reaction of benzohydrazide with cyclohexylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N’-cyclohexylsulfonylbenzohydrazide follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylsulfonylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
N’-cyclohexylsulfonylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N’-cyclohexylsulfonylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. This interaction can disrupt normal cellular processes, making it useful in the study of enzyme function and the development of enzyme inhibitors.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Activity Trends :
- Aryl vs. cyclohexyl substitution : Aryl groups (e.g., 1,3-benzodioxole in ) favor receptor binding via π-π interactions, while cyclohexyl groups enhance pharmacokinetic properties like half-life .
- Sulfonamide vs. sulfonylhydrazide : Sulfonamides (e.g., ) show broader antimicrobial activity, whereas sulfonylhydrazides are underexplored but promising for targeted enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
